2-Hydroxyethyl 8-anilino-8-oxooctanoate

Description

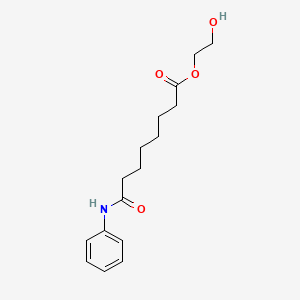

Structure

3D Structure

Properties

CAS No. |

651768-03-5 |

|---|---|

Molecular Formula |

C16H23NO4 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

2-hydroxyethyl 8-anilino-8-oxooctanoate |

InChI |

InChI=1S/C16H23NO4/c18-12-13-21-16(20)11-7-2-1-6-10-15(19)17-14-8-4-3-5-9-14/h3-5,8-9,18H,1-2,6-7,10-13H2,(H,17,19) |

InChI Key |

AZWKCFRMYAQYFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)OCCO |

Origin of Product |

United States |

Preparation Methods

Condensation of Suberoyl Chloride with Aniline

A widely cited method involves reacting suberoyl chloride (octanedioyl chloride) with aniline in anhydrous conditions.

- Procedure :

- Suberoyl chloride (1.0 eq) is dissolved in dry dichloromethane under nitrogen.

- Aniline (2.2 eq) is added dropwise at 0°C, followed by triethylamine (2.5 eq) to neutralize HCl.

- The mixture is stirred at room temperature for 12 hours, washed with 1M HCl, and purified via recrystallization from ethanol/water (yield: 78–85%).

Direct Coupling of Suberic Acid and Aniline

Alternative approaches avoid acyl chloride intermediates by using coupling agents:

- Reagents : Suberic acid (octanedioic acid), aniline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

- Conditions :

Esterification of Suberanilic Acid with Ethylene Glycol

The esterification step introduces the 2-hydroxyethyl group via acid-catalyzed or base-mediated reactions.

Acid-Catalyzed Fischer Esterification

A traditional method using sulfuric acid or p-toluenesulfonic acid (p-TsOH):

Steglich Esterification Using DCC/DMAP

For milder conditions, carbodiimide-mediated esterification is employed:

Microwave-Assisted Esterification

Recent protocols utilize microwave irradiation to accelerate reactions:

- Conditions : Suberanilic acid, ethylene glycol (4.0 eq), p-TsOH (0.05 eq) in DMF, irradiated at 100°C for 20 minutes.

- Yield : 88% with >95% purity by HPLC.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Fischer Esterification | p-TsOH | 110°C | 6–8 h | 65–72% | 90–92% |

| Steglich Esterification | DCC/DMAP | 25°C | 24 h | 80–85% | 95–97% |

| Microwave-Assisted | p-TsOH | 100°C (MW) | 20 min | 88% | >95% |

Key Observations :

- The Steglich method offers higher yields but requires costly reagents.

- Microwave synthesis reduces reaction time significantly but demands specialized equipment.

- Acid-catalyzed methods are cost-effective but less efficient for sterically hindered substrates.

Purification and Characterization

Purification Techniques

Analytical Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 4.25 (t, 2H, CH₂O), 3.75 (t, 2H, CH₂OH), 2.45–2.20 (m, 4H, CH₂CO).

- IR (cm⁻¹) : 3320 (NH), 1720 (C=O ester), 1680 (C=O amide).

Industrial-Scale Considerations

Environmental Impact

- Waste Management : Neutralization of acidic byproducts with CaCO₃ reduces environmental burden.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 8-anilino-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The anilino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of anilino derivatives.

Scientific Research Applications

2-Hydroxyethyl 8-anilino-8-oxooctanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 8-anilino-8-oxooctanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the anilino group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares 2-hydroxyethyl 8-anilino-8-oxooctanoate with key analogs:

Key Observations:

- Hydrogen Bonding: The 2-hydroxyethyl group in the target compound enhances solubility in polar solvents compared to methyl or ethyl esters (e.g., methyl 8-anilino-8-oxooctanoate) . This property is critical in biomedical applications, as seen in HEMA-based polymers, where hydration dynamics influence blood compatibility .

- Reactivity: Unlike HEMA, which inhibits polymerization kinetics by inducing coiled conformations in poly(acrylic acid) , the anilino group in this compound may alter reactivity through steric hindrance or π-π interactions.

- Biological Activity: Sodium 8-(2-hydroxybenzamido)octanoate () demonstrates surfactant-like behavior due to its ionic carboxylate group, whereas the target compound’s non-ionic hydroxyethyl ester may favor biocompatibility in drug delivery systems.

Physicochemical Properties

- Hydrophilicity: The hydroxyl group in the 2-hydroxyethyl moiety increases hydrophilicity, similar to HEMA, which exhibits water miscibility . This contrasts with ethyl 8-(3,5-dimethoxyphenyl)-8-oxooctanoate (), where bulky aryl groups reduce polarity.

- Thermal Stability : Methyl and ethyl esters () typically exhibit lower thermal stability than hydroxyethyl derivatives due to weaker hydrogen-bonding networks.

Biological Activity

2-Hydroxyethyl 8-anilino-8-oxooctanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- CAS Number : 651768-03-5

- Molecular Formula : C15H21N1O3

- Molecular Weight : 277.34 g/mol

- IUPAC Name : this compound

The biological activity of this compound largely stems from its interaction with various biomolecular targets. It has been shown to inhibit specific enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory effects on histone deacetylases (HDACs), which are crucial for regulating gene expression. This inhibition can lead to the reactivation of silenced genes involved in tumor suppression.

- Receptor Interaction : It has been noted for its potential to interact with Toll-like receptors (TLRs), which play a significant role in immune response modulation.

Biological Activity Data

Case Studies

- HDAC Inhibition Study : A study evaluated the compound's ability to inhibit HDACs, finding that it significantly reduced cell proliferation in various cancer cell lines. The results indicated that the compound could serve as a lead compound for developing new anticancer therapies.

- Immunomodulatory Effects : Research involving peripheral blood mononuclear cells (PBMCs) demonstrated that this compound could enhance cytokine production through TLR7/8 activation, suggesting its potential use in immunotherapy applications.

Research Findings

Recent studies have focused on optimizing the structure of compounds like this compound to enhance their biological activity. Modifications at specific positions have resulted in increased potency against targets such as HDACs and TLRs, leading to improved therapeutic profiles.

Structure-Activity Relationship (SAR)

The modification of substituents on the aniline and octanoate moieties has been explored to enhance bioactivity:

- Substituent Variations : Altering the alkyl chains or introducing functional groups has been shown to modulate both enzyme inhibition and receptor activation properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-hydroxyethyl 8-anilino-8-oxooctanoate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 8-anilino-8-oxooctanoic acid with ethylene glycol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Optimization involves monitoring reaction kinetics using thin-layer chromatography (TLC) and adjusting molar ratios (e.g., 1:1.2 for acid:alcohol). Temperature control (70–90°C) and inert atmospheres (N₂) minimize side reactions like oxidation . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high yield (>75%).

Q. Which analytical techniques are critical for characterizing this compound, and how should data be validated?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with emphasis on ester carbonyl (~170 ppm in ¹³C) and hydroxyethyl proton splitting (δ 4.2–4.4 ppm in ¹H) .

- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%), validated against a certified reference standard.

- Mass spectrometry (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns. Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis .

- Waste disposal : Segregate organic waste (e.g., unreacted precursors) in halogen-free containers for incineration by licensed facilities. Avoid aqueous disposal due to potential hydrolysis into toxic byproducts (e.g., aniline derivatives) .

- Emergency response : For spills, neutralize with inert adsorbents (vermiculite) and evacuate the area until decontaminated .

Advanced Research Questions

Q. How should researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Methodological Answer :

- Controlled degradation studies : Expose the compound to buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 260 nm for aromatic intermediates) .

- Identify degradation products : Use LC-MS/MS to detect hydrolyzed byproducts (e.g., 8-anilino-8-oxooctanoic acid). Statistical analysis (ANOVA) quantifies pH-dependent degradation rates .

- Replicate conditions : Ensure consistency in ionic strength and buffer composition to isolate pH-specific effects .

Q. What experimental designs are suitable for elucidating the degradation pathways of this compound under oxidative stress?

- Methodological Answer :

- Accelerated oxidation : Use radical initiators (e.g., AIBN) or H₂O₂ in methanol/water mixtures. Track peroxide formation via iodometric titration .

- Isotopic labeling : Synthesize deuterated analogs (e.g., deuterated hydroxyethyl group) to trace oxidation sites via ²H NMR .

- Surface analysis : For interfacial degradation, apply ToF-SIMS or XPS to study adsorption on model surfaces (e.g., silica) under controlled humidity .

Q. How can structure-property relationships be established for this compound derivatives to enhance bioactivity?

- Methodological Answer :

- Crystallography : Determine single-crystal structures of analogs (e.g., bromophenyl or methyl-substituted derivatives) to correlate substituent effects with lattice stability .

- Computational modeling : Perform DFT calculations (Gaussian 16) to map electron density distributions and predict sites for electrophilic/nucleophilic attack .

- Bioassay correlation : Test derivatives in cell-based assays (e.g., enzyme inhibition), then apply QSAR models to link structural motifs (e.g., logP, H-bond donors) to activity .

Q. What strategies mitigate hygroscopicity issues in this compound during long-term storage?

- Methodological Answer :

- Environmental controls : Store in desiccators with P₂O₅ or silica gel (RH < 10%). Use argon-purged vials to prevent oxidative hydration .

- Polymorph screening : Identify stable crystalline forms via solvent recrystallization (e.g., acetone/hexane). Characterize hydrates using TGA-DSC .

- Coating technologies : Microencapsulate the compound with hydrophobic polymers (e.g., Eudragit®) to reduce moisture uptake .

Q. How can computational modeling improve the prediction of this compound’s reactivity in complex matrices?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate interactions with biomembranes (e.g., lipid bilayers) using GROMACS to predict permeability .

- Reactivity databases : Cross-reference with PubChem or ChEMBL to identify analogous esters’ hydrolysis/oxidation rates. Validate predictions with experimental kobs values .

- Machine learning : Train models on existing kinetic data (pH, temperature, solvent) to forecast stability in novel environments .

Q. What cross-disciplinary applications warrant further investigation for this compound?

- Methodological Answer :

- Drug delivery : Assess compatibility with lipid nanoparticles (LNPs) for targeted release. Monitor encapsulation efficiency via dialysis .

- Surface chemistry : Study adsorption on metal-organic frameworks (MOFs) for catalytic applications using BET surface area analysis .

- Biochemical probes : Functionalize with fluorophores (e.g., FITC) for tracking cellular uptake via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.